Cas no 1223748-45-5 ((5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-methanamine)
(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-methanamine Chemical and Physical Properties
Names and Identifiers
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- (5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-methanamine
- (5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)methanamine
- A11465
- AG-L-58320
- CTK6C0085
- I05-0550
- KB-208494
- C-[5-(5-Methyl-thiophen-2-yl)-[1,3,4]oxadiazol-2-yl]-methylamine
- [5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]methanamine
- YYB74845
- DTXSID20676569
- 1-[5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]methanamine
- DB-032027
- 1223748-45-5
- AKOS011350477
-
- MDL: MFCD16669074
- Inchi: 1S/C8H9N3OS/c1-5-2-3-6(13-5)8-11-10-7(4-9)12-8/h2-3H,4,9H2,1H3
- InChI Key: CBIFZXYCIIEHBM-UHFFFAOYSA-N
- SMILES: S1C(C)=CC=C1C1=NN=C(CN)O1
Computed Properties
- Exact Mass: 195.04663309g/mol
- Monoisotopic Mass: 195.04663309g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 93.2Ų
(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM318273-1g |
(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)methanamine |
1223748-45-5 | 95% | 1g |
$*** | 2023-04-03 | |
| Ambeed | A218609-1g |
(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)methanamine |
1223748-45-5 | 95+% | 1g |
$973.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1801269-1g |
(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)methanamine |
1223748-45-5 | 95% | 1g |
¥8681.00 | 2024-08-09 |
(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-methanamine Suppliers
(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-methanamine Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on (5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-methanamine
Introduction to (5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-methanamine and Its Significance in Modern Chemical Biology
(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-methanamine, with the CAS number 1223748-45-5, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and therapeutic development. This heterocyclic amine features a fused system of a thiophene ring and an oxadiazole moiety, which are both well-documented for their pharmacological significance. The presence of the 5-methylthiophen-2-yl substituent adds an additional layer of complexity, influencing the compound's electronic and steric properties in ways that make it particularly interesting for medicinal chemistry.
The oxadiazole core is a key structural element in many bioactive molecules, known for its ability to modulate various biological pathways. Its three-membered ring structure introduces rigidity, which can enhance binding affinity to biological targets. In particular, oxadiazoles have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the 5-methylthiophen-2-yl group into this framework not only influences the electronic distribution within the molecule but also opens up possibilities for further functionalization, making it a versatile scaffold for designing novel therapeutic agents.
The methylthiophene moiety is another critical component of this compound. Thiophene derivatives are widely recognized for their role in pharmaceuticals due to their ability to interact with biological targets in a specific manner. The addition of a methyl group at the 5-position of the thiophene ring enhances its metabolic stability and bioavailability, which are crucial factors in drug development. This modification also allows for fine-tuning of the compound's physicochemical properties, such as solubility and lipophilicity, which are essential for optimizing pharmacokinetic profiles.
Recent research has highlighted the potential of (5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-methanamine as a lead compound in the development of new drugs targeting various diseases. For instance, studies have demonstrated its inhibitory activity against certain enzymes involved in cancer progression. The compound's ability to interfere with key signaling pathways has made it a promising candidate for further investigation in preclinical models. Additionally, its interaction with biological targets suggests that it may have applications beyond oncology, potentially extending to neurodegenerative disorders and infectious diseases.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed cyclizations, have been employed to construct the complex heterocyclic framework efficiently. These methodologies not only highlight the synthetic prowess required but also underscore the importance of innovative approaches in modern drug discovery.
In terms of biological evaluation, (5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-methanamine has been subjected to various assays to assess its efficacy and safety profiles. Preliminary data indicate that it exhibits moderate potency against certain disease-related targets without significant toxicity at tested concentrations. This balance between activity and safety is a critical factor in evaluating potential drug candidates. Further studies are ongoing to elucidate its mechanism of action and to identify any off-target effects that might influence its therapeutic potential.
The integration of computational methods into drug discovery has also played a pivotal role in understanding the behavior of this compound. Molecular modeling techniques have been used to predict how (5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-methanamine interacts with its biological targets at the molecular level. These simulations provide valuable insights into binding affinities and orientation preferences, guiding medicinal chemists in designing derivatives with enhanced properties. Such computational approaches are becoming increasingly indispensable in accelerating the drug development process.
The future prospects for this compound are promising, with ongoing research aimed at optimizing its pharmacological profile through structure-based drug design. By leveraging knowledge from existing literature and incorporating cutting-edge synthetic strategies, scientists hope to develop more potent and selective analogs that can address unmet medical needs more effectively. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients worldwide.
In conclusion, (5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-methanamine represents a significant advancement in chemical biology due to its unique structural features and potential therapeutic applications. Its combination of an oxadiazole core and a methylthiophene substituent offers a rich ground for innovation in drug discovery. As research continues to uncover new aspects of its biology and chemistry, this compound is poised to make substantial contributions to modern medicine.
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